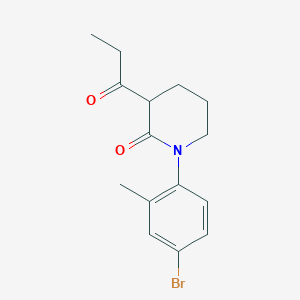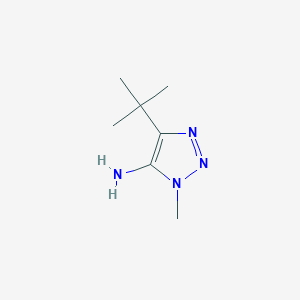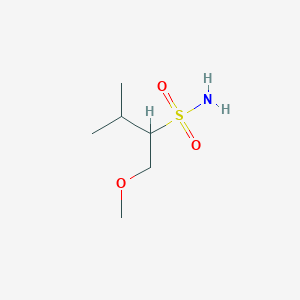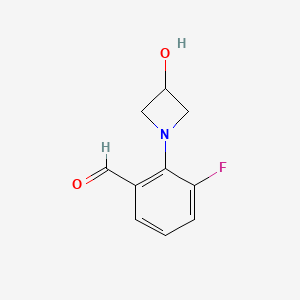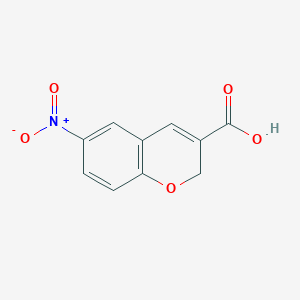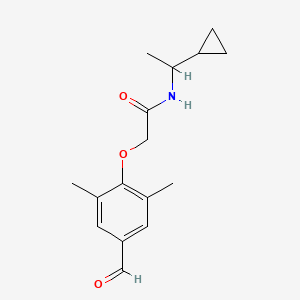
N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide is a synthetic organic compound It features a cyclopropyl group, a formyl group, and a dimethylphenoxy group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Formyl Group: The formyl group can be added via formylation reactions, such as the Vilsmeier-Haack reaction, which uses reagents like DMF and POCl3.
Attachment of the Dimethylphenoxy Group: This step may involve nucleophilic aromatic substitution reactions, where a dimethylphenol derivative reacts with an appropriate electrophile.
Formation of the Acetamide Backbone: The final step involves the formation of the acetamide group, typically through amidation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The dimethylphenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: HNO3/H2SO4 (nitration), Br2/FeBr3 (bromination)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro, halogenated derivatives
科学的研究の応用
N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Possible applications in the development of new materials with specific properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar compounds to N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide might include other acetamide derivatives with different substituents. These compounds can be compared based on their chemical properties, reactivity, and potential applications. For example:
N-(1-cyclopropylethyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a formyl group.
N-(1-cyclopropylethyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with a nitro group instead of a formyl group.
特性
分子式 |
C16H21NO3 |
|---|---|
分子量 |
275.34 g/mol |
IUPAC名 |
N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C16H21NO3/c1-10-6-13(8-18)7-11(2)16(10)20-9-15(19)17-12(3)14-4-5-14/h6-8,12,14H,4-5,9H2,1-3H3,(H,17,19) |
InChIキー |
HUFDBXPGRZPXJT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(C)C2CC2)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13168279.png)
![Bicyclo[4.1.0]heptane-2-sulfonyl chloride](/img/structure/B13168283.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13168286.png)
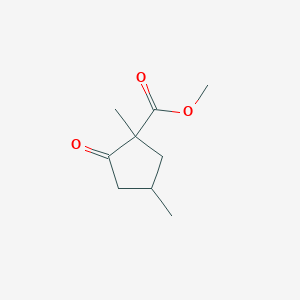
![tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate](/img/structure/B13168295.png)
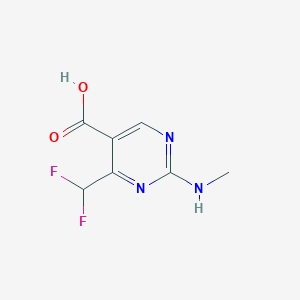
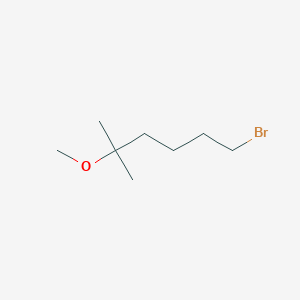
![1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13168326.png)

